Synthesis, Characterization, and Applications of 3-(Trichloromethyl)quinoxalin-2(1H)-one: A Comprehensive Technical Guide
Synthesis, Characterization, and Applications of 3-(Trichloromethyl)quinoxalin-2(1H)-one: A Comprehensive Technical Guide
Abstract
The quinoxaline scaffold is a privileged structure in organic synthesis, materials science, and medicinal chemistry. Specifically, 3-(trichloromethyl)quinoxalin-2(1H)-one (also indexed as 2-Quinoxalinol, 3-(trichloromethyl)-; CAS: 73855-49-9) serves as a critical intermediate for the development of targeted antiplasmodial agents and advanced corrosion inhibitors[1]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, self-validating experimental protocols, and a comprehensive overview of its physicochemical and biological properties.
Structural Dynamics: Tautomerism and Core Properties
While systematically named as a "quinoxalinol" in older literature, the compound exists in a tautomeric equilibrium between the lactim (2-hydroxy) and lactam (1H-one) forms.
Spectroscopic evidence and X-ray crystallographic data of related quinoxaline derivatives confirm that the lactam form predominates in both the solid state and in most organic solvents. This preference is driven by the thermodynamic stability conferred by the amide resonance (N–C=O), which is significantly higher than that of the imidic acid (N=C–OH) configuration. The presence of the highly electron-withdrawing trichloromethyl (–CCl₃) group at the C3 position further polarizes the molecule, increasing the acidity of the N1 proton and dictating the molecule's unique reactivity and target-binding profiles.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-(Trichloromethyl)quinoxalin-2(1H)-one |
| CAS Registry Number | 73855-49-9 |
| Molecular Formula | C₉H₅Cl₃N₂O |
| Molecular Weight | 263.51 g/mol |
| Tautomeric State | Lactam (1H-one) predominant |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 (C=O, N) |
Strategic Synthesis: Mechanistic Pathways
The synthesis of 3-(trichloromethyl)quinoxalin-2(1H)-one is typically achieved via a two-step sequence: the construction of the quinoxaline core followed by the exhaustive halogenation of a C3-methyl precursor.
Step 1: Condensation (Core Assembly)
The initial step involves the classical Hinsberg-type condensation of o-phenylenediamine (1,2-diaminobenzene) with an α-keto ester, specifically ethyl pyruvate. The differing nucleophilicities of the two amine groups are irrelevant here due to the symmetry of the unsubstituted diamine, resulting in a rapid, high-yielding cyclization to 3-methylquinoxalin-2(1H)-one .
Step 2: Exhaustive Chlorination
The traditional approach to converting the C3-methyl group to a trichloromethyl group utilizes phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). However, this method is highly moisture-sensitive, requires harsh refluxing conditions, and complicates the workup due to the generation of copious amounts of HCl and phosphoric acid byproducts.
The Modern Approach: A superior, field-validated method employs N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) in carbon tetrachloride (CCl₄)[2].
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Causality of Reagent Choice: PPh₃ reacts with NCS to generate a highly reactive chlorophosphonium intermediate in situ. This species acts as a mild, neutral chlorinating agent. Because the C3-methyl group is highly activated (acidic) due to the adjacent imine nitrogen and carbonyl group, it undergoes rapid, exhaustive radical/ionic chlorination without degrading the heteroaromatic core.
Workflow for the two-step synthesis of 3-(trichloromethyl)quinoxalin-2(1H)-one.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific workup rationales are included to ensure reproducibility.
Protocol A: Synthesis of 3-Methylquinoxalin-2(1H)-one
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Reaction Setup: Dissolve o-phenylenediamine (10.0 mmol, 1.08 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Reagent Addition: Slowly add ethyl pyruvate (11.0 mmol, ~1.28 g) dropwise at room temperature. Rationale: Dropwise addition prevents excessive exothermic polymerization of the pyruvate.
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Reflux: Heat the mixture to reflux for 2–3 hours. Monitor completion via TLC (Silica gel, CH₂Cl₂/EtOAc 3:1). The disappearance of the diamine spot indicates completion.
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Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 × 5 mL) to remove unreacted starting materials.
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Drying: Dry under high vacuum to afford 3-methylquinoxalin-2(1H)-one as a pale yellow solid. Yield: ~85-90%.
Protocol B: Exhaustive Chlorination to 3-(Trichloromethyl)quinoxalin-2(1H)-one
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Reagent Activation: In a flame-dried, argon-purged flask, dissolve triphenylphosphine (PPh₃, 15.0 mmol) in anhydrous CCl₄ (40 mL). Add N-chlorosuccinimide (NCS, 15.0 mmol) in portions. Stir for 15 minutes at room temperature until a white suspension of the chlorophosphonium complex forms.
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Substrate Addition: Add 3-methylquinoxalin-2(1H)-one (3.0 mmol) to the suspension.
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Reflux: Heat the mixture to reflux for 6–8 hours. Rationale: The exhaustive substitution of three protons requires sustained thermal energy to overcome the increasing steric hindrance of the incoming chlorine atoms.
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Workup: Cool the mixture and filter off the solid succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize any trace HCl generated during the reaction.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, 1-5% EtOAc in petroleum ether). Rationale: Column chromatography cleanly separates the target compound from triphenylphosphine oxide (TPPO), which elutes much later due to its high polarity.
Analytical Characterization
Verification of the trichloromethylated product requires careful spectral analysis to differentiate it from mono- or di-chlorinated intermediates.
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¹H NMR (400 MHz, CDCl₃): The complete disappearance of the C3-methyl singlet (~2.6 ppm) is the primary indicator of successful exhaustive chlorination. The spectrum will display a broad singlet at ~12.5 ppm (N-H, exchangeable with D₂O) and a multiplet between 7.30–7.90 ppm integrating for 4 protons (aromatic core).
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¹³C NMR (100 MHz, CDCl₃): The quaternary carbon of the –CCl₃ group appears distinctively downfield at ~96.0 ppm. The amide carbonyl (C=O) resonates at ~153.0 ppm, and the imine-adjacent carbon (C3) shifts to ~148.0 ppm due to the strong deshielding effect of the adjacent trichloromethyl group.
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IR (ATR, cm⁻¹): Strong absorption at ~1670 cm⁻¹ (amide C=O stretch), ~3200-2800 cm⁻¹ (broad, N-H stretch), and a characteristic intense band at ~780 cm⁻¹ (C-Cl stretch).
Biological and Industrial Applications
The incorporation of the bulky, highly lipophilic –CCl₃ group transforms the quinoxaline core into a highly specialized molecule with dual-domain applications.
Antiplasmodial Activity (Targeting the Apicoplast)
Recent Structure-Activity Relationship (SAR) studies have identified 3-trichloromethylquinoxalines as potent antiplasmodial agents[3]. They specifically target the apicoplast of Plasmodium falciparum—a plant-like organelle essential for parasite survival.
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Mechanistic Causality: The trichloromethyl group is not merely a placeholder; it is an absolute requirement for activity. When the –CCl₃ group is replaced by –CH₃, –CF₃, or –H, researchers observe severe "activity cliffs" (a total loss of efficacy)[4]. The steric bulk and specific lipophilicity of the –CCl₃ group are perfectly tuned to fit the hydrophobic pocket of the apicoplast target, leading to severe alteration of apicoplast biogenesis and delayed parasite death.
Industrial Corrosion Inhibition
Quinoxalin-2-ones are highly effective corrosion inhibitors for mild steel in hydrochloric acid environments.
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Mechanistic Causality: Density Functional Theory (DFT) studies reveal that substituting the C3 position alters the HOMO/LUMO energy gap[5]. While electron-donating groups (like –CH₃) generally increase electron transfer to the metal surface, the heavy electron-withdrawing nature of the –CCl₃ group modulates the dipole moment and the topological polar surface area, allowing the molecule to form a dense, protective monolayer on the steel surface via chemisorption.
Dual application pathways of 3-(trichloromethyl)quinoxalin-2(1H)-one in biology and industry.
References
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Goswami, S., Maity, A. C., & Fun, H. K. (2007). Facile Synthesis of 6-Trichloromethylpterin and 2-Chloro-3-trichloromethylquinoxaline along with a Library of Trichloromethyl Heterocycles Using N-Chlorosuccinimide and Triphenyl Phosphine. Chemistry Letters, 36(4), 542-543. Retrieved from [Link]
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Paloque, L., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. European Journal of Medicinal Chemistry, 224, 113722. Retrieved from [Link]
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Obot, I. B., & Obi-Egbedi, N. O. (2012). DFT Study of 7-R-3methylquinoxalin-2(1H)-ones (R=H; CH3; Cl) as Corrosion Inhibitors in Hydrochloric Acid. International Journal of Electrochemical Science, 7, 7087-7082. Retrieved from [Link]
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